Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate

C–H functionalization regioselectivity late-stage diversification

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5) is a heterocyclic building block featuring a fused pyrazolo-pyrazine core with an ethyl carboxylate ester positioned at the 7-position of the saturated piperazine ring. With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, this compound is a member of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold family—a privileged chemotype extensively employed in kinase inhibitor drug discovery programs targeting ATR, ROS1, RET, EGFR, BTK, and casein kinase 1.

Molecular Formula C9H13N3O2
Molecular Weight 195.22
CAS No. 1445951-74-5
Cat. No. B3240729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate
CAS1445951-74-5
Molecular FormulaC9H13N3O2
Molecular Weight195.22
Structural Identifiers
SMILESCCOC(=O)C1CNCC2=CC=NN12
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)8-6-10-5-7-3-4-11-12(7)8/h3-4,8,10H,2,5-6H2,1H3
InChIKeyYJMGWULEYFVEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5) is a heterocyclic building block featuring a fused pyrazolo-pyrazine core with an ethyl carboxylate ester positioned at the 7-position of the saturated piperazine ring [1]. With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, this compound is a member of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold family—a privileged chemotype extensively employed in kinase inhibitor drug discovery programs targeting ATR, ROS1, RET, EGFR, BTK, and casein kinase 1 [2]. Its key physicochemical descriptors include a calculated XLogP3-AA of -0.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, indicating favorable polarity for aqueous solubility in medicinal chemistry applications [1].

Why Regioisomeric Substitution of Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate Carries Quantifiable Risk in Medicinal Chemistry Programs


The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold offers multiple sites for carboxylate ester functionalization, with commercially available 2-, 3-, and 7-carboxylate regioisomers. Critically, the position of the ester group is not electronically or synthetically equivalent across these regioisomers. Computational pKa (DMSO) calculations have demonstrated that the C–H group at position 7 is the single most acidic site on the pyrazolo[1,5-a]pyrazine core, a property that is largely independent of substituents at the 2, 3, and 4 positions [1]. This intrinsic site-specific acidity renders the 7-carboxylate uniquely suited for predictable, late-stage C–H functionalization strategies such as regioselective formylation, enabling downstream diversification that the 2- and 3-carboxylate isomers cannot replicate without additional protection/deprotection sequences [1][2]. Furthermore, the non-oxo, fully saturated nature of this specific compound distinguishes it from the more extensively studied 4-oxo congeners that dominate HIV integrase and kinase inhibitor literature, allowing for divergent synthetic trajectories and pharmacological profiles [3].

Quantitative Differentiation Evidence for Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5) Versus Closest Analogs


Position 7 C–H Acidity: Computed pKa (DMSO) Confirms Unique Reactivity Locus Versus 2- and 3-Position Isomers

Computational pKa calculations in DMSO identify the C–H group at position 7 of the pyrazolo[1,5-a]pyrazine scaffold as the most acidic site on the molecule, a property that remains largely invariant regardless of substituents at positions 2, 3, or 4 [1]. This site-specific acidity enables carbene insertion-based formylation to proceed regioselectively at position 7 in high yields, producing aminal intermediates that can be hydrolyzed to aldehydes [1]. In contrast, the 2- and 3-position C–H groups are less acidic and cannot be directly functionalized via this C–H insertion methodology, making the 7-carboxylate isomer the preferred scaffold for diversification strategies that require predictable, protecting-group-free functionalization of the saturated piperazine ring [1][2].

C–H functionalization regioselectivity late-stage diversification pKa prediction

Oxidation State Differentiation: Non-Oxo 7-Carboxylate Versus 4-Oxo Congeners Used in HIV Integrase and Kinase Inhibitor Programs

The target compound lacks the carbonyl group at position 4 that is present in the extensively studied 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate and 4-oxo-2-carboxamide series [1][2]. This structural distinction is functionally significant: the 4-oxo group introduces a hydrogen bond acceptor and alters the electronic character of the scaffold, which has been shown to directly impact CYP3A4 time-dependent inhibition (TDI) in ATR inhibitor programs. In the Novartis ATR inhibitor series, introduction of a 4-carbonyl (lactam 23) eliminated CYP3A4 TDI but simultaneously reduced ATR potency to an IC50 of 64 nM, representing a potency loss relative to the non-oxo lead compounds [1]. The target non-oxo 7-carboxylate ester therefore occupies a distinct chemical space—offering a scaffold free of the 4-oxo liability—that may be critical for programs seeking to balance target potency with metabolic stability [1][3].

scaffold diversification oxidation state hydrogen bonding medicinal chemistry

Regioselective Iodination at Position 7 Enables Downstream Cross-Coupling Chemistry Not Accessible at Positions 2 or 3

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide (NIS) in the presence of N-methylmorpholine to produce 7-iodo derivatives exclusively, without competing iodination at positions 2 or 3 [1]. While this specific study employed 4-oxo substrates, the regiochemical preference for electrophilic attack at position 7 is consistent with the computational pKa data identifying position 7 as the most acidic C–H site, and this regioselectivity is expected to translate to the non-oxo series [1][2]. The resulting 7-iodo intermediates undergo palladium-catalyzed carbonylation with Pd(dppf)Cl2 under CO pressure in methanol to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, demonstrating a validated diversification pathway [1]. This regioselectivity for position 7 functionalization provides the 7-carboxylate isomer with a unique advantage: the ester group serves as both a protecting group and a synthetic handle for further modification at the most reactive site, whereas the 2- and 3-carboxylate isomers cannot leverage this intrinsic regiochemical bias.

regioselective halogenation palladium-catalyzed carbonylation cross-coupling building block diversification

Castagnoli–Cushman Reaction Specificity: Pyrazole-Fused Anhydrides Yield 7-Carboxylates While Indole/Benzimidazole Analogs Fail Entirely

In the first reported example of azole-fused cyclic anhydrides participating in the Castagnoli–Cushman reaction, pyrazole-fused cyclic anhydrides reacted successfully to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates in a remarkably convenient and speedy fashion [1]. Critically, attempts to realize the identical chemistry with analogous indole-fused and benzimidazole-fused cyclic anhydrides failed completely, yielding no product [1]. This azole-type specificity demonstrates that the pyrazolo[1,5-a]pyrazine scaffold—and by extension, the 7-carboxylate regioisomer—occupies a unique reactivity space inaccessible to other fused heterocyclic anhydrides, making the Castagnoli–Cushman route a privileged synthetic entry to 7-carboxylate derivatives [1].

multicomponent reaction Castagnoli–Cushman pyrazole-fused anhydride scaffold specificity

Procurement Accessibility and Purity Benchmarking: 7-Carboxylate Versus 2- and 3-Carboxylate Regioisomers

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5) is commercially available from multiple vendors including AKSci (95% purity, catalog 4816EG), MolCore (NLT 98% purity, ISO-certified), and Chemenu (95%+ purity, catalog CM568280) . In contrast, the 2-carboxylate regioisomer (CAS 1029720-98-6) is listed at $328/100mg and $1,095/500mg with a 3-week lead time at AKSci, while the 3-carboxylate analog (CAS 1060814-45-0) carries a price of $3,089/g at AKSci . The 7-carboxylate's broader vendor distribution and competitive pricing relative to the 3-carboxylate isomer, combined with ISO-certified quality assurance at select suppliers, provides procurement advantages in terms of supply chain resilience and cost predictability for multi-gram building block acquisition .

commercial availability purity specification cost efficiency building block procurement

THPP Scaffold Validation Across Multiple Kinase Inhibitor Programs Confirms Drug Discovery Relevance of the 7-Carboxylate Building Block

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has been independently validated as a productive chemotype across multiple kinase inhibitor drug discovery programs. The Novartis ATR inhibitor program achieved sub-nanomolar biochemical potency (ATR IC50 < 1 nM for lead compound 7) with >60-fold selectivity over other PIKK family members [1]. The Janssen ROS1 inhibitor patent family (US10280170B2, EP3129376) explicitly claims substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors for cancer treatment [2]. Additional patent literature covers this scaffold for EGFR inhibition (WO2025093588A1), BTK inhibition (US20240083900), and casein kinase 1 D/E inhibition (WO2015073763) [3][4][5]. The 7-carboxylate ester specifically serves as a key synthetic intermediate or building block for introducing diverse substituents at the most reactive position of this privileged scaffold, as demonstrated by the multigram-scale building block synthesis reported by the Enamine group [6].

kinase inhibitor ATR ROS1 EGFR BTK drug discovery scaffold

Research and Industrial Application Scenarios for Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate (CAS 1445951-74-5) Based on Evidenced Differentiation


Kinase Inhibitor Library Synthesis Leveraging Position 7 as the Privileged Diversification Site

Medicinal chemistry teams building kinase-focused compound libraries should prioritize the 7-carboxylate regioisomer as the core scaffold, given that position 7 is computationally validated as the most acidic C–H site on the pyrazolo[1,5-a]pyrazine core, enabling regioselective late-stage functionalization via C–H insertion chemistry [1]. The THPP scaffold has demonstrated tractable structure-activity relationships across ATR, ROS1, EGFR, BTK, and CK1 kinase programs, with the Novartis ATR series achieving sub-nanomolar biochemical potency (ATR IC50 < 1 nM) and cellular pChk1 IC50 of 44-46 nM [2][3]. The non-oxo nature of this specific compound avoids the CYP3A4 TDI versus potency trade-off observed with 4-oxo congeners [2].

Late-Stage C–H Functionalization Methodology Development Using Position 7 as a Predictive Reactivity Model

Synthetic methodology groups developing new C–H functionalization reactions should employ this 7-carboxylate ester as a model substrate, as the position 7 C–H group possesses a computationally predicted unique acidity that is independent of 2,3,4-substituents, providing a predictable reactivity readout [1]. The direct formylation methodology using N,N,N',1,1,1-hexamethylsilanecarboximidamide proceeds in high yields without requiring solvent in many cases, and the resulting aminal products can be hydrolyzed to aldehydes or methanolysed to methylimines, offering multiple diversification vectors from a single intermediate [1]. X-ray crystal structure analysis has validated the constitution of the aminal products [1].

Cost-Efficient Multi-Gram Building Block Procurement for Parallel Synthesis Campaigns

For research teams planning multi-gram parallel synthesis campaigns, the 7-carboxylate isomer offers the most favorable procurement profile among the three regioisomers: broader vendor distribution (AKSci, MolCore, Chemenu, and others) with ISO-certified quality (MolCore, NLT 98%) and competitive pricing compared to the 3-carboxylate isomer which costs approximately $3,089/g [1][2]. The THPP scaffold synthesis methodology published by the Enamine group demonstrates multigram-scale production in a cost-efficient 5-step sequence with the first three steps telescoped into a one-pot process, providing a validated scale-up pathway [3].

Castagnoli–Cushman Reaction Development for Pyrazolo[1,5-a]pyrazine-7-carboxylate Library Production

Synthetic chemistry groups seeking to generate diverse 7-carboxylate libraries via multicomponent reactions should exploit the unique competency of pyrazole-fused cyclic anhydrides in the Castagnoli–Cushman reaction, a reactivity profile that indole and benzimidazole analogs completely fail to exhibit [1]. This azole-type specificity provides a privileged synthetic entry to 4-oxo-7-carboxylate derivatives in a convenient and speedy fashion, enabling the rapid generation of compound libraries for screening against kinase targets including ROS1, where the THPP scaffold has demonstrated clinical relevance in cancer indications [1][2].

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.